Tolane Core Contribution to Birefringence (Δn): A Structural Advantage Over Biphenyl Analogs
The tolane (diphenylacetylene) core structure of 1-(4-ethoxyphenyl)ethynyl-4-n-pentylbenzene provides a quantifiable enhancement in birefringence (Δn) compared to the biphenyl core found in many conventional LC monomers. According to established structure-property relationships for high-birefringence LC design, a single benzene ring contributes approximately 0.09 to Δn, while an ethynyl (–C≡C–) bridge contributes 0.07 [1]. The conjugated π-electron system across the two rings and the triple bond produces an additive effect that exceeds the sum of individual units [2]. The estimated Δn for a two-ring tolane core is approximately 0.25, which is measurably higher than the estimated ~0.18 for a biphenyl core (two benzene rings without an ethynyl bridge) [3].
| Evidence Dimension | Estimated core birefringence contribution (Δn) |
|---|---|
| Target Compound Data | ~0.25 (estimated for tolane core structure) |
| Comparator Or Baseline | Biphenyl core: ~0.18 (estimated) |
| Quantified Difference | +0.07 (absolute difference) |
| Conditions | Theoretical estimation based on molecular polarizability and conjugation length; applies to the rigid core component of the molecule |
Why This Matters
Higher core birefringence enables thinner cell gaps in display devices, directly improving response time and reducing material consumption per unit.
- [1] Dąbrowski, R.; Kula, P.; Herman, J. High Birefringence Liquid Crystals. Crystals 2013, 3 (3), 443-482. View Source
- [2] ResearchGate. Figure 3: The most useful rigid cores for designing high birefringence liquid crystal molecules. View Source
- [3] Dąbrowski, R.; Kula, P.; Herman, J. High Birefringence Liquid Crystals. Crystals 2013, 3 (3), 443-482. Section 2: Molecular Design for High Birefringence. View Source
